molecular formula C16H17ClN2O3S2 B4683840 1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE

1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE

Cat. No.: B4683840
M. Wt: 384.9 g/mol
InChI Key: MTDURFRDSNYWFN-UHFFFAOYSA-N
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Description

1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a sulfonyl group, and a piperazine moiety

Properties

IUPAC Name

1-[4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)24(21,22)16-7-6-15(17)23-16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDURFRDSNYWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multiple steps, starting with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by sulfonylation to attach the sulfonyl group. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE
  • 1-(4-{4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE

Comparison:

  • Uniqueness: The presence of the chlorine atom in 1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its brominated or methylated analogs.
  • Reactivity: The chlorinated compound may exhibit different reactivity patterns, particularly in substitution reactions, due to the electron-withdrawing nature of the chlorine atom.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Reactant of Route 2
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1-(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE

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